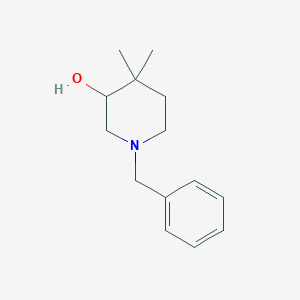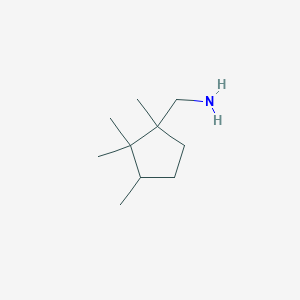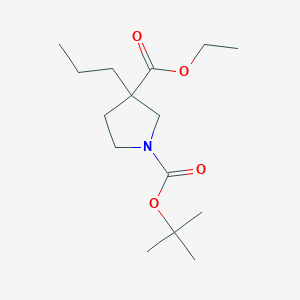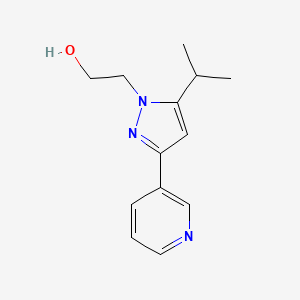
2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound that features a pyrazole ring substituted with an isopropyl group and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isopropyl group.
Substitution with Pyridine: The pyrazole ring is then reacted with a pyridine derivative to introduce the pyridine ring at the 3-position.
Introduction of the Ethanol Group: Finally, the ethan-1-ol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can undergo reduction reactions to form dihydropyrazole derivatives.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It may be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Wirkmechanismus
The mechanism of action of 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyridine rings could facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with a methyl group instead of an isopropyl group.
2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with the pyridine ring at a different position.
2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)propan-1-ol: Similar structure but with a propanol group instead of an ethanol group.
Uniqueness
The unique combination of the isopropyl group, pyridine ring, and ethanol group in 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol may confer specific properties such as enhanced binding affinity to certain biological targets or improved solubility in organic solvents, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H17N3O |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
2-(5-propan-2-yl-3-pyridin-3-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C13H17N3O/c1-10(2)13-8-12(15-16(13)6-7-17)11-4-3-5-14-9-11/h3-5,8-10,17H,6-7H2,1-2H3 |
InChI-Schlüssel |
RJOCLJHLUVFTCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=NN1CCO)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


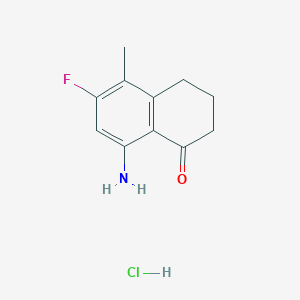
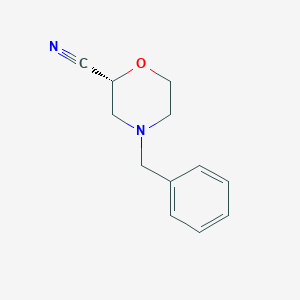

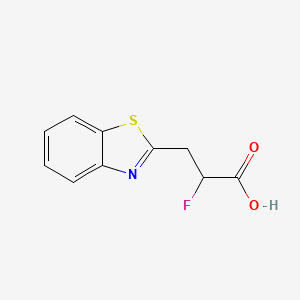

![2-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid](/img/structure/B13332360.png)

![1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13332362.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13332363.png)
![3-Bromo-4,5,7,8-tetrahydropyrazolo[1,5-d][1,4]oxazepine](/img/structure/B13332367.png)
![2-[(5-Methylhexan-2-yl)amino]butan-1-ol](/img/structure/B13332370.png)
